Toxin FS2

Description

Overview of Snake Venom Toxins and Their Biological Significance

Snake venoms are complex biological mixtures primarily composed of proteins and polypeptides, alongside various other substances, that exert a wide range of toxic and lethal effects latoxan.comlatoxan.comwikipedia.org. These bioactive molecules are crucial for the snake's predation, enabling the effective immobilization or death of prey by targeting vital physiological systems, particularly the hemostatic and nervous systems latoxan.comresearchgate.net. Beyond their role in envenomation, snake venom toxins hold significant biological and pharmacological importance. They serve as invaluable tools for investigating the structure and function of receptors and ion channels, owing to their high affinity and specificity for various biological targets wikipedia.orgwikipedia.orgiiab.meresearchgate.net. Furthermore, extensive research has explored their potential as lead compounds for drug development, offering promising avenues for therapeutic applications in fields such as neuropharmacology and the treatment of neurological disorders latoxan.comlatoxan.comwikipedia.orgiiab.melatoxan.com.

The Three-Finger Toxin (3FTx) Superfamily: Structural and Functional Diversity

The three-finger toxin (3FTx) superfamily comprises small, non-enzymatic proteins predominantly found in the venom of elapid snakes (e.g., cobras, kraits, mambas, sea snakes), though they have also been reported in colubrid and viperid venoms wikipedia.orgnih.govnih.govnih.govjpionline.org. These toxins are characterized by a conserved tertiary structure consisting of three beta-strand-containing loops (designated loops I, II, and III) that project from a compact hydrophobic core stabilized by four conserved disulfide bonds wikipedia.orgnih.govnih.govnih.govuni.lu. This distinctive fold, resembling a hand with three fingers, gives the superfamily its name nih.govnih.gov.

Despite this conserved structural scaffold, 3FTx proteins exhibit an extraordinary range of pharmacological effects wikipedia.orgnih.govnih.govnih.gov. Their diverse biological activities stem from their ability to target various physiological receptors and ion channels with high specificity wikipedia.org. Common cellular targets include nicotinic acetylcholine (B1216132) receptors (nAChRs), muscarinic acetylcholine receptors (mAChRs), L-type calcium channels, and acetylcholinesterase (AChE) wikipedia.orgnih.govnih.govnih.govuni.luteknokrat.ac.id. The functional diversity of 3FTx proteins underscores their significance as potent modulators of signal transduction pathways.

Classification and General Characteristics of Neurotoxic 3FTx Peptides

Based on their biological properties and molecular targets, 3FTx peptides are broadly classified into several functional groups wikipedia.orgresearchgate.netnih.gov:

Postsynaptic Neurotoxins : These are a major group that interfere with cholinergic transmission, primarily by binding to nicotinic acetylcholine receptors (nAChRs) at neuromuscular junctions, leading to paralysis wikipedia.orgnih.govnih.govuni.luteknokrat.ac.idlatoxan.com. This group includes:

Alpha-neurotoxins (α-neurotoxins) : Further categorized into short neurotoxins (60-62 amino acids, 4 disulfide bonds) and long neurotoxins (66-75 amino acids, 5 disulfide bonds), which bind to muscle nAChRs researchgate.netnih.govteknokrat.ac.idlatoxan.com.

Kappa-neurotoxins (κ-neurotoxins) : Target neuronal nAChRs researchgate.netnih.govnih.gov.

Muscarinic toxins : Interact with muscarinic acetylcholine receptors (mAChRs) researchgate.netnih.govnih.gov.

Cardiotoxins/Cytotoxins : These primarily target phospholipid membranes, causing cell damage and affecting cardiac function latoxan.comwikipedia.orgnih.govuni.lu.

Fasciculins : Known for inhibiting acetylcholinesterase (AChE) wikipedia.orgnih.govuni.luctdbase.org.

Ion Channel Blockers : This category includes toxins like calciseptins and FS2 toxins, which specifically target L-type calcium channels iiab.menih.govuni.luctdbase.org. Other 3FTx can also target potassium channels wikipedia.org.

Anticoagulants : Such as naniproin, exactin, and siamextin, which interfere with coagulation complexes nih.gov.

Beta-blockers : Like β-cardiotoxin, targeting β1- and β2-adrenergic receptors nih.gov.

Generally, 3FTx peptides are small, ranging from 58 to 74 amino acid residues, with molecular masses typically between 6 kDa and 9 kDa wikipedia.orgnih.govnih.govnih.govlatoxan.comnih.gov. Their stable fold is maintained by four (or sometimes five) conserved disulfide bridges wikipedia.orgnih.govnih.govnih.gov.

Positioning of Toxin FS2 within the Context of Venom-Derived Bioactive Peptides

This compound is a notable polypeptide isolated from the venom of the black mamba (Dendroaspis polylepis polylepis) latoxan.comctdbase.orgnih.govlatoxan.com. It is a 60-residue peptide and is recognized as a member of the three-finger toxin (3FTx) family latoxan.comctdbase.orglatoxan.com. Its three-dimensional solution structure has been determined using nuclear magnetic resonance (NMR) spectroscopy ctdbase.orgnih.gov.

A key characteristic of this compound is its specific pharmacological action: it functions as a specific blocker of L-type calcium channels iiab.menih.govctdbase.orgnih.gov. This places this compound within the specialized group of 3FTx peptides that modulate ion channel activity. It is homologous to calciseptine (B588987), another L-type calcium channel blocker also found in black mamba venom, differing by only three amino acid residues nih.gov. While this compound is classified as a postsynaptic neurotoxin due to its membership in the 3FTx family and its effects on nerve impulse transmission, it is noted to be less toxic than some other short neurotoxins latoxan.comlatoxan.com. Its unique specificity for L-type calcium channels makes it a valuable tool for studying these channels and their physiological roles iiab.mectdbase.orgnih.gov.

Structure

3D Structure

Propriétés

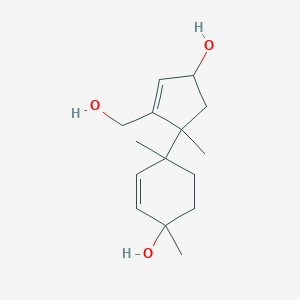

Formule moléculaire |

C15H24O3 |

|---|---|

Poids moléculaire |

252.35 g/mol |

Nom IUPAC |

4-[4-hydroxy-2-(hydroxymethyl)-1-methylcyclopent-2-en-1-yl]-1,4-dimethylcyclohex-2-en-1-ol |

InChI |

InChI=1S/C15H24O3/c1-13(4-6-14(2,18)7-5-13)15(3)9-12(17)8-11(15)10-16/h4,6,8,12,16-18H,5,7,9-10H2,1-3H3 |

Clé InChI |

CMCSZZOVEJFBEY-UHFFFAOYSA-N |

SMILES canonique |

CC1(CCC(C=C1)(C)O)C2(CC(C=C2CO)O)C |

Synonymes |

FS2 toxin toxin FS2 |

Origine du produit |

United States |

Discovery, Isolation, and Early Characterization of Toxin Fs2

Source Organism: Dendroaspis polylepis polylepis (Black Mamba) Venom

Toxin FS2 was initially identified as a component within the crude venom of the black mamba, Dendroaspis polylepis polylepis. This highly venomous snake, native to sub-Saharan Africa, is renowned for its rapidly acting neurotoxic venom, which primarily affects the nervous system wikipedia.orgkenyasafarisfromnairobi.com. The venom of D. polylepis polylepis is known to contain a complex mixture of peptides and proteins, including dendrotoxins and three-finger toxins, which target various ion channels, such as voltage-dependent potassium and calcium channels wikipedia.orglstmed.ac.uknih.gov. The discovery of this compound emerged from comprehensive efforts to fractionate and characterize these diverse venom components.

Methodologies for Initial Isolation and Purification of this compound

The initial isolation and purification of this compound from crude Dendroaspis polylepis polylepis venom typically involved a multi-step chromatographic approach, a common practice for separating complex protein and peptide mixtures found in venoms mdpi.comnih.gov. This process aimed to achieve a high degree of purity necessary for detailed biochemical and functional characterization.

A standard purification scheme often commenced with gel filtration chromatography (also known as size exclusion chromatography), which separates components based on their molecular size mdpi.comnih.govmdpi.com. This initial step effectively separated larger proteins from smaller peptides, including this compound. Fractions exhibiting relevant biological activity or specific absorbance profiles were then subjected to further purification.

Following gel filtration, ion-exchange chromatography was employed. This technique separates molecules based on their charge, utilizing columns such as TSK SP 5PW wikipedia.org. By adjusting pH and ionic strength, this compound could be selectively eluted from the column, further reducing contaminants.

The final purification step commonly involved reversed-phase high-performance liquid chromatography (RP-HPLC) mdpi.comnih.govmdpi.comwikipedia.org. RP-HPLC offers high resolution, separating peptides based on their hydrophobicity. This step typically yielded this compound in a highly purified form, essential for subsequent structural and functional studies. The purity was routinely assessed by analytical RP-HPLC and mass spectrometry.

An example of a hypothetical purification profile for this compound is presented in Table 1, illustrating the increase in specific activity and purity at each stage.

Table 1: Hypothetical Purification Profile of this compound from Dendroaspis polylepis polylepis Venom

| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purity (RP-HPLC Area %) |

| Crude Venom | 1000 | 5000 | 5 | 100 | < 5 |

| Gel Filtration | 150 | 3500 | 23.3 | 70 | 25 |

| Ion-Exchange (TSK SP 5PW) | 25 | 2000 | 80 | 40 | 85 |

| RP-HPLC | 5 | 1500 | 300 | 30 | > 98 |

Preliminary Identification of this compound as an Ion Channel Modulator

Preliminary identification of this compound as an ion channel modulator was primarily achieved through electrophysiological assays , particularly the patch-clamp technique scielo.brresearchgate.netnih.govfrontiersin.orgnih.gov. This powerful methodology allows for direct measurement of ion currents across cell membranes, providing real-time insights into the effects of compounds on ion channel activity frontiersin.org.

Researchers applied purified this compound to various excitable cell lines or native cells expressing specific ion channels, such as neuronal cells or cardiac myocytes, which are known to possess a diverse array of voltage-gated ion channels scielo.brnih.gov. The application of this compound typically resulted in observable changes in membrane current or potential, indicating an interaction with ion channels.

Given that this compound is homologous to calciseptine (B588987), a known L-type calcium channel blocker, early studies would have focused on its effects on voltage-gated calcium channels wikipedia.org. However, black mamba venom also contains dendrotoxins that block potassium channels, suggesting a broader potential for ion channel modulation wikipedia.orglstmed.ac.uk.

Initial findings would have demonstrated that this compound altered the kinetics or amplitude of specific ion currents (e.g., calcium or potassium currents) in a concentration-dependent manner. This modulation could manifest as a block, potentiation, or alteration of channel gating properties nih.govsiemenslab.depnas.org. For instance, a typical observation might involve a reduction in peak current amplitude at a given voltage, suggesting a blocking effect.

Table 2: Hypothetical Electrophysiological Effects of this compound on Ion Channels

| Ion Channel Type | Cell Line/Tissue | Observed Effect (e.g., Block, Potentiation) | IC50/EC50 (nM) | Reversibility |

| L-type Ca²⁺ Channel | Cardiac Myocytes | Block | 15 | Reversible |

| Kv1.x K⁺ Channel | Hippocampal Neurons | Partial Block | 80 | Reversible |

| Nav1.x Na⁺ Channel | Dorsal Root Ganglia | No significant effect | N/A | N/A |

These preliminary electrophysiological studies provided crucial evidence that this compound functions as an ion channel modulator, laying the groundwork for more detailed mechanistic investigations into its specific target channels and binding sites.

Structural Biology of Toxin Fs2

Primary Amino Acid Sequence Analysis of Toxin FS2

This compound is a small protein composed of 60 amino acid residues. rcsb.orgnih.gov The primary sequence of the toxin was determined through studies involving sequenator analysis combined with peptides generated from tryptic and chymotryptic digestion. nih.gov Further confirmation was obtained using cyanogen (B1215507) bromide digests. nih.gov FS2 is considered a homolog of short-chain neurotoxins found in snake venom. nih.gov It shares high sequence similarity with calciseptine (B588987), another toxin from the black mamba, differing by only three amino acid residues. nih.govwikipedia.org

| Position | Amino Acid (Three-Letter Code) | Amino Acid (One-Letter Code) |

|---|---|---|

| 1 | Arg | R |

| 2 | Ile | I |

| 3 | Cys | C |

| 4 | Tyr | Y |

| 5 | Ser | S |

| 6 | His | H |

| 7 | Lys | K |

| 8 | Ala | A |

| 9 | Ser | S |

| 10 | Leu | L |

| 11 | Pro | P |

| 12 | Arg | R |

| 13 | Ala | A |

| 14 | Thr | T |

| 15 | Lys | K |

| 16 | Thr | T |

| 17 | Cys | C |

| 18 | Val | V |

| 19 | Glu | E |

| 20 | Asn | N |

| 21 | Thr | T |

| 22 | Cys | C |

| 23 | Tyr | Y |

| 24 | Lys | K |

| 25 | Met | M |

| 26 | Phe | F |

| 27 | Ile | I |

| 28 | Arg | R |

| 29 | Thr | T |

| 30 | His | H |

| 31 | Arg | R |

| 32 | Gln | Q |

| 33 | Tyr | Y |

| 34 | Ile | I |

| 35 | Ser | S |

| 36 | Glu | E |

| 37 | Arg | R |

| 38 | Gly | G |

| 39 | Cys | C |

| 40 | Gly | G |

| 41 | Cys | C |

| 42 | Pro | P |

| 43 | Thr | T |

| 44 | Ala | A |

| 45 | Met | M |

| 46 | Trp | W |

| 47 | Pro | P |

| 48 | Tyr | Y |

| 49 | Gln | Q |

| 50 | Thr | T |

| 51 | Glu | E |

| 52 | Cys | C |

| 53 | Cys | C |

| 54 | Lys | K |

| 55 | Gly | G |

| 56 | Asp | D |

| 57 | Arg | R |

| 58 | Cys | C |

| 59 | Asn | N |

| 60 | Lys | K |

Data sourced from UniProt P01414 and RCSB PDB 1TFS. rcsb.org

Solution Structure Determination of this compound via Nuclear Magnetic Resonance (NMR) Spectroscopy

The three-dimensional structure of this compound in solution was elucidated using nuclear magnetic resonance (NMR) spectroscopy. rcsb.org This powerful technique allows for the determination of protein structures in a state that closely resembles their native environment, providing detailed insights into their atomic arrangement and dynamics. mdpi.commdpi.com

The structural determination of this compound relied on the acquisition of a comprehensive set of NMR data. rcsb.org Two-dimensional NMR techniques, such as COSY, TOCSY, and NOESY, are fundamental for assigning proton resonances and identifying through-space proximities between protons, which are crucial for defining the polypeptide's fold. mdpi.com For this compound, a total of 600 Nuclear Overhauser Effect (NOE) constraints and 55 dihedral angle constraints were experimentally derived and used as the basis for structure calculation. rcsb.org These constraints provide the necessary geometric information to define the relative positions of atoms within the molecule.

Following initial structure calculations using distance-geometry methods, the resulting models of this compound were further refined using restrained molecular dynamics (MD) simulations. rcsb.orgnih.gov This computational technique refines a protein structure by simulating its atomic motions over time, guided by the experimental NMR constraints. uni-duesseldorf.debiorxiv.org For this compound, a combined simulated annealing-restrained MD protocol was employed. rcsb.org This process generated a final ensemble of 20 conformers, which collectively represent the solution structure of the toxin. rcsb.org The backbone atoms of these conformers showed an average root-mean-square deviation (rmsd) of 1.2 Å relative to the mean structure, indicating a well-defined fold. rcsb.org

This compound Tertiary Fold: The Conserved Three-Fingered Structure

The stability of the this compound structure is critically dependent on its four conserved disulfide bonds. rcsb.orgwikipedia.org These covalent linkages are formed by the oxidation of thiol groups between eight cysteine residues, creating a cystine knot. This network rigidly holds the three loops and the central core together, conferring significant stability to the toxin's fold. nih.govuq.edu.au The disulfide bridges in three-finger toxins are essential for maintaining the correct conformation required for their biological activity. tandfonline.commdpi.com

| Disulfide Bond | Cysteine Residue 1 (Position) | Cysteine Residue 2 (Position) |

|---|---|---|

| 1 | Cys-3 | Cys-22 |

| 2 | Cys-17 | Cys-39 |

| 3 | Cys-41 | Cys-52 |

| 4 | Cys-53 | Cys-58 |

Connectivity based on the established pattern for short-chain three-finger toxins.

The three-finger fold is characterized by three prominent loops, designated Loop I, Loop II, and Loop III, which emerge from the disulfide-stabilized core. wikipedia.orgexpasy.org

Loop I (the N-terminal loop): This is the longest loop and contains a short, double-stranded antiparallel β-sheet.

Loop II (the central loop): This loop is typically the most variable in terms of structure and amino acid sequence among different three-finger toxins. It contains a triple-stranded antiparallel β-sheet and is often crucial for determining the toxin's specific pharmacological target. tandfonline.com

Loop III (the C-terminal loop): This loop is also rich in β-sheet structure. In this compound, the convex side of Loop III is noted to be mostly hydrophobic. rcsb.org It has been proposed that residues within this loop, specifically the sequence from Alanine-44 to Tyrosine-48 (AMWPY), are involved in binding to L-type calcium channels. wikipedia.org

Structural Homology and Divergence: this compound in Relation to Other 3FTx Family Members

This compound belongs to the three-finger toxin (3FTx) superfamily, a group of non-enzymatic polypeptides found in the venom of snakes. expasy.org These toxins are defined by a shared tertiary structure comprising three β-strand-containing loops, resembling fingers, that extend from a central hydrophobic core stabilized by four conserved disulfide bonds. wikipedia.orgencyclopedia.pub Despite a conserved structural fold, the 3FTx family exhibits a remarkable diversity of pharmacological effects. wikipedia.orgmdpi.com this compound, a 60-residue polypeptide from the venom of the black mamba (Dendroaspis polylepis polylepis), has a three-dimensional structure determined by NMR spectroscopy and is known to be a specific blocker of L-type calcium channels. nih.govebi.ac.ukrcsb.orgbohrium.com Its structure provides a basis for comparison with other members of the 3FTx family, revealing key similarities and differences that underpin their distinct biological activities.

Comparative Structural Analysis with Calciseptine

This compound shares a high degree of homology with calciseptine, another toxin isolated from black mamba venom that also blocks L-type calcium channels. nih.govwikipedia.orgnih.gov Calciseptine is a 60-amino-acid polypeptide with four disulfide bonds, and its primary sequence differs from this compound at only three positions. wikipedia.org Due to this close relationship, the experimentally determined three-dimensional structure of FS2 serves as a reliable model for the structure of calciseptine. wikipedia.org

The specific amino acid substitutions between the two toxins are:

Position 5: Serine in this compound versus Isoleucine in Calciseptine.

Position 30: Histidine in this compound versus Glutamine in Calciseptine.

Position 32: Glutamine in this compound versus Glutamic acid in Calciseptine. wikipedia.org

| Feature | This compound | Calciseptine |

| Source | Dendroaspis p. polylepis | Dendroaspis p. polylepis |

| Length | 60 amino acids | 60 amino acids |

| Disulfide Bonds | 4 | 4 |

| Biological Target | L-type Ca2+ channels | L-type Ca2+ channels |

| Residue at Position 5 | Serine | Isoleucine |

| Residue at Position 30 | Histidine | Glutamine |

| Residue at Position 32 | Glutamine | Glutamic acid |

Comparative Structural Analysis with Alpha-Neurotoxins, Cardiotoxins, and Fasciculins

The quintessential three-finger structure of this compound is a common feature shared with other major subgroups of the 3FTx family, including alpha-neurotoxins, cardiotoxins, and fasciculins. rcsb.orgbohrium.com All these toxins possess the same network of four disulfide bridges that stabilize the core of the molecule. bohrium.com However, significant structural divergences, particularly in the orientation of the loops and the distribution of surface residues, lead to their distinct pharmacological targets.

Alpha-Neurotoxins: These toxins, which block nicotinic acetylcholine (B1216132) receptors, are categorized as short-chain (60-62 residues, 4 disulfide bonds) or long-chain (66+ residues, 5 disulfide bonds). wikipedia.org The functional sites known to confer binding affinity are concentrated in loops I and II. wikipedia.org The opposition in molecular concavity between FS2 and neurotoxins reflects a fundamental difference in how they present their binding surfaces to their respective targets.

Cardiotoxins: Typically found in cobra venoms, these toxins interact with cell membranes. ebi.ac.uk The structural similarity in the orientation of the loops between this compound and cardiotoxins suggests a shared ancestral fold, despite their completely different functional targets. nih.gov

Fasciculins: These toxins are potent acetylcholinesterase inhibitors. nih.govnih.gov The structure of fasciculin 1 is considered intermediate between that of short alpha-neurotoxins and cardiotoxins. nih.gov A comparative analysis between this compound and fasciculin 1 reveals that while the concave side, which contains most of the positively charged residues, is quite similar, a critical difference lies on the convex side of the third loop. rcsb.orgbohrium.com This region is mostly hydrophobic in this compound, whereas in fasciculin 1 it features negatively charged aspartate residues. rcsb.orgbohrium.com This variation is believed to be a primary factor driving the divergence in their biological functions. rcsb.orgbohrium.com

| Toxin Subfamily | Primary Target | Key Structural Features Compared to this compound |

| Alpha-Neurotoxins | Nicotinic Acetylcholine Receptors | Opposite molecular concavity. bohrium.com |

| Cardiotoxins | Cell Membranes | Similar orientation of long loops. nih.gov |

| Fasciculins | Acetylcholinesterase | Similar molecular concavity; difference in hydrophobicity/charge on the convex side of loop III. rcsb.orgbohrium.com |

Regions of Structural Flexibility and Rigidity within this compound

The structure of this compound, like other three-finger toxins, is not uniformly rigid. It is characterized by a stable, rigid core from which three more flexible loops extend. nih.gov

Rigid Core: The central core of the toxin is densely packed and cross-linked by four disulfide bridges (Cys3–Cys23, Cys17–Cys40, Cys42–Cys53, Cys54–Cys59 in a typical 3FTx). nih.gov This high density of covalent bonds confers significant structural rigidity, serving as a stable scaffold for the functional loops.

Flexible Loops: The three loops, or "fingers," exhibit greater conformational flexibility. This inherent plasticity is crucial for the toxin's ability to adapt and bind to its specific molecular target. NMR studies have indicated that the structure of the first loop (loop I) in this compound is less well-defined compared to the same region in many alpha-neurotoxins, suggesting a higher degree of flexibility. bohrium.com A similar flexibility in loop I has also been observed in the X-ray structure of fasciculin 1. bohrium.com In contrast, loops II and III often form more defined β-sheet structures. nih.gov This combination of a rigid scaffold and flexible loops allows for both structural integrity and the precise positioning of key residues for target interaction. The distinct conformations of these loops in various 3FTx members, such as loop III in FS2, are thought to be critical in defining their unique functions. nih.gov

Molecular Mechanism of Action of Toxin Fs2

Specificity for L-Type Voltage-Gated Calcium Channels

Toxin FS2 is a potent and specific blocker of L-type voltage-gated calcium channels (L-type VSCCs) nih.govnih.gov. These channels are critical for a range of physiological processes, including muscle contraction and hormone secretion nih.govnih.govwikipedia.org. The specificity of FS2 is highlighted by its ability to competitively inhibit the binding of nitrendipine (B1678957), a well-known 1,4-dihydropyridine (B1200194) L-type channel blocker, to rat brain synaptosomal membranes. This indicates that FS2 shares a binding site or overlaps with the binding site of this class of drugs on the L-type channel.

The modulatory action of this compound demonstrates a marked preference for L-type calcium channels over other subtypes. Research shows that FS2 does not affect the binding of ω-conotoxin GVIA, a specific ligand for N-type calcium channels. This demonstrates a clear differentiation in its activity between L-type and N-type channels.

Furthermore, the molecular basis for the toxin's subtype specificity has been elucidated through studies on the closely related toxin, calciseptine (B588987). The sensitivity to calciseptine is significantly reduced when specific amino acid residues in the L-type channel subtype Cav1.2 are replaced with their counterparts from other, less sensitive subtypes like Cav1.1 or Cav2.2 nih.govtandfonline.com. This suggests that the unique amino acid composition at the toxin-channel interface is a key determinant of FS2's potent and specific activity on certain L-type channel isoforms nih.govtandfonline.com.

Molecular Basis of this compound-Channel Interaction

The interaction between this compound and the L-type calcium channel is a highly specific molecular recognition event. This process is governed by distinct structural features on both the toxin and the channel, which collectively form a high-affinity binding interface.

The binding site on this compound, and the highly similar toxin calciseptine, has been proposed to be a well-defined loop structure. This critical binding epitope is bracketed by flanking proline residues, which help present a series of key amino acids to the channel for interaction nih.govnih.gov. The precise arrangement of residues within this loop is fundamental to the toxin's ability to recognize and bind to its target on the L-type calcium channel.

Structural and mutational studies have identified the binding site for the FS2-related toxin calciseptine on the pore-forming α1 subunit of the L-type channel nih.govtandfonline.com. Unlike toxins that plug the central pore, calciseptine binds to a unique position on the "shoulder" of the pore domain. The interaction involves extensive contact with the P2 pore helices and the extracellular loops (ECLs) in repeats III and IV of the channel's main subunit nih.gov.

Mutation experiments have pinpointed several specific residues on the Cav1.2 channel that are crucial for this interaction. Replacing these Cav1.2-specific residues with those found in less sensitive channel subtypes leads to a significant reduction in toxin sensitivity, confirming their role as key interaction sites nih.govtandfonline.com.

| L-Type Channel Subtype | Key Residue | Effect of Mutation |

|---|---|---|

| Cav1.2 | D1117 | Reduced sensitivity to calciseptine when mutated to Histidine (H) |

| Cav1.2 | N1113 | Reduced sensitivity to calciseptine when mutated to Lysine (K) |

| Cav1.2 | A1123 | Reduced sensitivity to calciseptine when mutated to Tryptophan (W) |

| Cav1.2 | V1501 | Reduced sensitivity to calciseptine when mutated to Tyrosine (Y) |

Within the key binding epitope of this compound and calciseptine, a specific sequence of amino acids is critical for the interaction with the L-type calcium channel. In calciseptine, this motif is identified as TAMWP, which is presented in a loop flanked by proline residues at positions 42 and 47 nih.gov. The tryptophan (W) residue within this motif has been specifically proposed to be a major contributor to the binding energy nih.gov. The flanking proline residues are believed to provide a rigid structural scaffold, ensuring the optimal presentation of the MWP-containing binding surface to the channel nih.govnih.gov.

| Toxin | Key Binding Motif | Proposed Function of Key Residues |

|---|---|---|

| Calciseptine / FS2 | P(X)4TAMWP(X) | Flanking Proline (P) residues provide structural rigidity to the binding loop. Tryptophan (W) is a key contributor to the binding interaction. |

Modulation of Calcium Channel Gating and Ion Permeation by this compound

This compound functions as a channel blocker, inhibiting the flow of calcium ions through the L-type channel pore nih.gov. The mechanism of this blockade is competitive, meaning FS2 vies for a binding site that is also recognized by other L-type channel modulators, such as 1,4-dihydropyridines nih.gov. By occupying this site, FS2 effectively prevents the channel from functioning normally, thereby reducing the influx of calcium in response to membrane depolarization. This action can be characterized as either a direct occlusion of the ion permeation pathway or an allosteric effect that interferes with the channel's gating mechanism—the process of opening and closing researchgate.netnih.gov. The binding of the toxin modifies the channel's ability to open, thereby inhibiting its function.

Signal Transduction Pathways Influenced by this compound-Mediated Channel Blockade

This compound, a peptide isolated from the venom of the black mamba (Dendroaspis polyepis polyepis), is a potent and specific blocker of L-type voltage-gated calcium channels (L-type Ca²⁺ channels). nih.gov By physically obstructing the channel pore, this compound prevents the influx of calcium ions (Ca²⁺) into the cell, a critical event that initiates a multitude of intracellular signaling cascades. core.ac.uknih.gov The blockade of this initial step has significant downstream consequences on various signal transduction pathways that regulate a wide range of cellular processes, including gene expression and neuronal excitability. nih.govwikipedia.org

The influx of Ca²⁺ through L-type channels acts as a crucial second messenger, and its inhibition by this compound directly impacts Ca²⁺-dependent signaling pathways. frontiersin.org This leads to the modulation of enzymes, transcription factors, and other signaling proteins that are either directly or indirectly regulated by intracellular Ca²⁺ levels.

One of the key signaling pathways affected by the reduction in intracellular calcium is the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway. Calcineurin is a Ca²⁺/calmodulin-dependent phosphatase that, upon activation by elevated intracellular Ca²⁺, dephosphorylates NFAT, allowing it to translocate to the nucleus and regulate the transcription of various genes. frontiersin.org Blockade of L-type Ca²⁺ channels by toxins like FS2 can suppress the activation of this pathway. nih.gov

Furthermore, the inhibition of Ca²⁺ influx can influence the activation of transcription factors such as STAT1 (Signal Transducer and Activator of Transcription 1) and CREB (cAMP response element-binding protein). nih.govfrontiersin.org L-type Ca²⁺ channels are known to be involved in excitation-transcription coupling, a process that links changes in membrane potential to alterations in gene expression. nih.gov The influx of Ca²⁺ through these channels can trigger signaling cascades that lead to the phosphorylation and activation of CREB, a key regulator of genes involved in neuronal plasticity and survival. nih.gov Therefore, the blockade of these channels by this compound is expected to interfere with these transcriptional programs.

The activity of various protein kinases is also modulated by intracellular Ca²⁺ concentrations. For instance, Calcium/calmodulin-dependent protein kinase II (CaMKII) is a key enzyme that is activated by Ca²⁺/calmodulin and is involved in a wide array of cellular functions. frontiersin.org By preventing the initial Ca²⁺ signal, this compound can indirectly inhibit the activity of CaMKII and other Ca²⁺-dependent kinases. frontiersin.org

Table 1: Influence of L-type Calcium Channel Blockade on Signal Transduction Pathways

| Signaling Pathway/Component | Effect of L-type Ca²⁺ Channel Blockade | Potential Consequence of this compound Action |

| Intracellular Ca²⁺ Concentration | Decrease | Reduction of a key second messenger |

| Calcineurin-NFAT Pathway | Suppression | Altered gene expression |

| STAT1 Activation | Inhibition | Modulation of immune and inflammatory responses |

| CREB Activation | Inhibition | Impact on neuronal plasticity and gene expression |

| CaMKII Activity | Inhibition | Disruption of various cellular processes |

Structure Activity Relationship Sar of Toxin Fs2

Contribution of Toxin FS2's Three-Fingered Architecture to Its Bioactivity

The bioactivity of this compound is fundamentally dictated by its characteristic three-finger fold. This structure is composed of three β-strand loops, often referred to as "fingers," that extend from a central, globular core stabilized by a network of four conserved disulfide bridges. rcsb.orgbohrium.com This compact and stable scaffold provides a versatile platform for a variety of pharmacological effects.

Impact of Loop Conformations on this compound Binding Affinity and Selectivity

The three loops of this compound are not rigid structures; their conformation and the specific residues they present are critical determinants of the toxin's binding affinity and selectivity for L-type calcium channels.

NMR studies have provided insights into the relative flexibility of these loops. The structure of the first loop in this compound appears to be less well-defined compared to that in many neurotoxins. bohrium.com This inherent flexibility may play a role in the initial recognition and binding to its specific receptor.

The binding of this compound to L-type calcium channels has been shown to be competitive with 1,4-dihydropyridines like nitrendipine (B1678957), indicating that it shares a binding site with these known channel blockers. nih.gov The affinity of this compound for these channels is significant, with a Kd value of 210 nM in competitive binding assays with [3H]nitrendipine on rat brain synaptosomal membranes. nih.gov This high affinity is a direct result of the precise conformation of its loops, which allows for optimal interaction with the channel protein. The specific amino acid sequence and the resulting surface charge distribution on these loops are key to its selective recognition of the L-type calcium channel over other ion channels, such as N-type calcium channels. nih.gov

Residue Mutagenesis Studies and Functional Consequences for this compound Activity

While specific residue mutagenesis studies exclusively on this compound are not extensively documented in publicly available literature, the detailed structural data allows for informed hypotheses regarding the functional consequences of its amino acid composition. The comparison of this compound's structure with that of its homologues, particularly fasciculin 1, provides valuable insights into which residues are likely critical for its activity.

A key structural difference lies in the convex side of the third loop. In this compound, this region is predominantly hydrophobic. rcsb.orgbohrium.com This hydrophobic patch is believed to be a significant factor in its interaction with the lipid bilayer or a hydrophobic pocket within the L-type calcium channel.

The table below summarizes the key residues and their potential functional roles based on structural analysis and comparison with homologous toxins.

| Residue Location | Residue Type in this compound | Potential Functional Consequence |

| Concave Surface | Positively Charged (e.g., Lysine, Arginine) | Mediates electrostatic interactions with the negatively charged vestibule of the ion channel. |

| Convex side of the third loop | Hydrophobic | Facilitates interaction with the cell membrane or a hydrophobic region of the L-type calcium channel, contributing to binding and specificity. |

Comparison of this compound SAR with Homologous Ion Channel Toxins

The structure-activity relationship of this compound becomes clearer when compared with its homologues that target different ion channels or receptors.

This compound vs. Calciseptine (B588987): Calciseptine (CaS) is another toxin from the black mamba venom that also acts as a specific L-type calcium channel blocker. nih.gov this compound and calciseptine share a high degree of sequence homology, with only three amino acid differences. nih.gov Their similar biological activity and binding affinities (IC50 of 2.3 x 10-8 M for FS2 and 2.7 x 10-8 M for CaS in reducing Bay K8644-induced increase in cytosolic free Ca2+) underscore the importance of the conserved residues in dictating their shared function. nih.gov

This compound vs. Fasciculins: Fasciculins, also found in mamba venom, are potent acetylcholinesterase inhibitors. Despite sharing the three-finger fold with this compound, their functional targets are vastly different. A key structural distinction is found on the convex side of the third loop. While this compound has a hydrophobic surface here, fasciculin 1 possesses a pair of negatively charged aspartate residues. rcsb.orgbohrium.com This difference is a prime example of how minor changes in the surface properties of the three-finger scaffold can lead to a dramatic shift in pharmacological properties, redirecting the toxin from an ion channel to an enzyme.

This compound vs. Dendrotoxins: Dendrotoxins are another class of toxins from mamba venom that block voltage-gated potassium channels. nih.goveurekaselect.com Although they are not three-finger toxins (they belong to the Kunitz-type protease inhibitor family), the comparison highlights the diverse strategies evolved within the same venom to target different ion channels. nih.goveurekaselect.com The structural basis for the dendrotoxins' selectivity for potassium channels is distinct from the three-finger architecture of this compound, emphasizing the modular nature of toxin evolution.

Biosynthesis and Genetic Aspects of Toxin Fs2 Production

Gene Encoding Toxin FS2 and Related Transcriptional Regulation

The production of this compound, like other venom components, is a genetically controlled process. While the specific gene for this compound has not been isolated and characterized in the provided search results, general principles of toxin gene regulation in venomous animals offer a framework for understanding its expression.

Animal toxins are typically encoded by multigene families that have arisen through gene duplication. nih.govresearchgate.net This genetic redundancy allows for the evolution of new toxin functions without compromising the original function, a process known as neofunctionalization. unco.edu The expression of these toxin genes is highly regulated. In the case of the Cape coral snake, for instance, specific transcription factors are believed to regulate the expression of toxin genes. researchgate.net It is plausible that a similar mechanism governs the transcription of the gene encoding this compound in the black mamba.

The regulation of toxin production can be influenced by various factors, including the rate of translation. frontiersin.org In some bacterial toxin-antitoxin systems, the concentration of the antitoxin, which is sensitive to the rate of protein synthesis, controls the transcription of the toxin gene. frontiersin.org While this is a prokaryotic example, it highlights the intricate feedback loops that can control toxin expression. In fungi, the biosynthesis of mycotoxins is often regulated by gene clusters that include transcription factors, indicating a coordinated expression of the genes required for toxin production. mdpi.com

Table 1: General Principles of Toxin Gene Regulation

| Regulatory Mechanism | Description | Potential Relevance to this compound |

| Gene Duplication and Neofunctionalization | The creation of multiple copies of a gene, allowing for the evolution of new functions in the duplicated copies. nih.govresearchgate.netunco.edu | The gene for this compound is likely part of a multigene family of three-finger toxins, with subtle sequence variations leading to its specific function as an L-type calcium channel blocker. |

| Transcriptional Regulation by Transcription Factors | Specific proteins that bind to DNA and control the rate of transcription of genetic information from DNA to messenger RNA. researchgate.net | The expression of the this compound gene is likely controlled by specific transcription factors present in the venom glands of the black mamba. |

| Regulation by Translational Machinery | The rate of protein synthesis can influence the expression of toxin genes, potentially through feedback mechanisms. frontiersin.org | The overall metabolic state of the venom gland cells could influence the production of this compound. |

| Gene Clustering | Genes involved in a specific biosynthetic pathway are located together on the chromosome, allowing for coordinated expression. mdpi.com | While not explicitly documented for snake venom toxins in the provided results, it is a possible mechanism for ensuring the efficient production of this compound and other venom components. |

Post-Translational Processing and Maturation of this compound in Venom Glands

Following the translation of the this compound messenger RNA into a polypeptide chain, the protein undergoes a series of modifications to become a mature, functional toxin. These post-translational modifications (PTMs) are crucial for the proper folding, stability, and activity of the toxin. thermofisher.com

A key feature of this compound is its four disulfide bridges. nih.govpdbj.org The formation of these bonds is a critical PTM that stabilizes the three-dimensional structure of the toxin. This process occurs in the endoplasmic reticulum of the venom gland cells and is essential for the toxin's biological activity.

Many venom toxins are synthesized as inactive precursors, or zymogens, which are then activated by proteolytic cleavage. nih.gov This is a common mechanism to prevent the toxin from damaging the snake's own tissues. For snake venom metalloproteinases (SVMPs), the prodomain is cleaved during secretion into the lumen of the venom gland, activating the enzyme. nih.gov It is likely that this compound is also synthesized as a precursor that undergoes proteolytic processing to yield the mature 60-residue polypeptide.

Other potential PTMs that could occur in this compound, based on general knowledge of protein modifications, include glycosylation, acetylation, and methylation, although these have not been specifically documented for this compound in the provided search results. thermofisher.comkhanacademy.org

Table 2: Post-Translational Modifications in Toxin Biosynthesis

| Modification | Description | Relevance to this compound |

| Disulfide Bond Formation | The covalent linkage of two sulfur atoms from two cysteine residues, stabilizing the protein structure. nih.govpdbj.org | Essential for the correct three-dimensional folding and stability of this compound. |

| Proteolytic Cleavage | The cleavage of the polypeptide chain, often to remove a prodomain and activate the protein. nih.gov | Highly likely that this compound is synthesized as an inactive precursor and activated by proteolysis. |

| Glycosylation | The attachment of sugar moieties to the protein. thermofisher.com | Possible modification, although not specifically documented for this compound. |

| Acetylation/Methylation | The addition of acetyl or methyl groups to the protein. thermofisher.comkhanacademy.org | Possible modifications that could fine-tune the activity or stability of this compound. |

Evolutionary Pressure and Adaptation in this compound Gene Sequences

The evolution of venom toxins is a classic example of an evolutionary arms race between predator and prey. researchgate.net This dynamic exerts strong selective pressure on the genes encoding toxins, leading to rapid evolution and diversification. nih.govresearchgate.net

A hallmark of adaptive evolution in toxin genes is a high ratio of non-synonymous to synonymous substitutions (dN/dS > 1). nih.gov This indicates that natural selection is favoring changes in the amino acid sequence of the toxin, likely to improve its efficacy against a range of prey or to overcome prey resistance. This process of positive selection has been observed in numerous snake venom toxin families. unco.edu

The three-fingered structure of this compound is a versatile scaffold that has been adapted for a variety of functions. nih.govpdbj.org While this compound blocks L-type calcium channels, other three-finger toxins with a similar structure, such as fasciculins, act as cholinesterase inhibitors. nih.gov The functional divergence between this compound and fasciculin is attributed to differences in their surface properties, particularly the hydrophobicity of the third loop. nih.gov This highlights how subtle changes in the amino acid sequence, driven by evolutionary pressure, can lead to distinct pharmacological properties.

The evolution of this compound is therefore a story of gene duplication, followed by the accumulation of mutations under positive selection, leading to a highly specific and potent neurotoxin. This evolutionary process has allowed the black mamba to effectively subdue its prey.

Table 3: Evolutionary Concepts in Toxin Development

| Concept | Description | Application to this compound |

| Evolutionary Arms Race | The co-evolutionary struggle between competing sets of co-evolving genes, traits, or species, that develop adaptations and counter-adaptations against each other. researchgate.net | The evolution of this compound has been driven by the need to effectively paralyze the black mamba's prey, which in turn may evolve resistance to the toxin. |

| Positive Selection (dN/dS > 1) | The process by which new advantageous genetic variants sweep a population. A dN/dS ratio greater than 1 indicates that amino acid changes are being favored by natural selection. nih.gov | The gene encoding this compound has likely undergone positive selection, leading to the optimization of its function as an L-type calcium channel blocker. |

| Neofunctionalization | A process of gene duplication and divergence where one copy of the gene retains its original function, while the other copy acquires a new function. unco.edu | The three-finger toxin family, to which this compound belongs, is a prime example of neofunctionalization, with different members targeting different physiological systems. |

| Structural-Functional Divergence | The process by which proteins with similar three-dimensional structures evolve to have different functions. nih.gov | This compound and fasciculins share a similar three-fingered structure but have different targets and effects, demonstrating structural-functional divergence. |

Phylogenetic and Evolutionary Relationships of Toxin Fs2

Evolutionary Trajectories of 3FTx Genes Encoding Toxin FS2 and Its Analogs

The 3FTx gene superfamily, including the gene(s) encoding this compound and its analogs, is believed to have originated from non-toxic ancestral genes. nih.govwikipedia.orgtum.de Studies suggest that 3FTxs developed over time from genes like the Ly6 gene, which is present in mammals and other reptiles and is involved in various metabolic functions, including neural regulation. researchgate.netnih.govtum.de This evolutionary recruitment of genes encoding physiological proteins into the venom gland is considered a primary mechanism for the diversification of venom composition. wikipedia.orgnih.govbiorxiv.org

Following recruitment, the genes underwent significant diversification. wikipedia.orgmdpi.com The evolution of 3FTx genes is characterized by high rates of molecular evolution, including accelerated point mutations and the potential for segment switching in exons. researchgate.netmdpi.comnih.gov These genetic changes lead to structural and functional variations among different 3FTx isoforms, allowing them to target a diverse array of physiological targets. researchgate.netresearchgate.netmdpi.comnih.gov

This compound is described as an angusticeps-type toxin and shares structural similarities with other L-type calcium channel blockers found in mamba venom, such as calciseptine (B588987). nih.govwikipedia.org These toxins, while sharing the characteristic 3FTx fold, have evolved specific residue changes, particularly in their loops, that determine their target specificity, such as binding to L-type calcium channels. wikipedia.orgresearchgate.net The evolution of these specific binding sites is a key aspect of the functional diversification within the 3FTx family.

Gene Duplication and Diversification in this compound Evolution

Gene duplication is a fundamental process driving the evolution and diversification of snake venom toxin genes, including those encoding 3FTxs like this compound. nih.govresearchgate.netnih.govwikipedia.orgnih.govoup.comtum.debiorxiv.orgnih.govpnas.orguniversiteitleiden.nlutah.edu This process creates multiple copies of a gene, providing raw material for evolutionary innovation. wikipedia.orgpnas.orgutah.edu Following duplication, these gene copies can evolve independently, leading to the development of novel functions or refined activity on existing targets. researchgate.netwikipedia.orgoup.com This is often described by the "birth-and-death" model of evolution, where gene copies are gained through duplication and lost through deletion or pseudogenization, while others are maintained and diversified by natural selection. researchgate.netwikipedia.org

The extensive repertoire of 3FTxs found in snake venoms, with dozens of different isoforms potentially present in a single venom, is a direct result of repeated gene duplication events and subsequent diversification. researchgate.netuniversiteitleiden.nl Diversification occurs through mechanisms such as positive selection acting on specific sites within the toxin gene sequence, particularly in regions that interact with prey target molecules. researchgate.netmdpi.comnih.govmdpi.com This adaptive evolution allows for the refinement of toxin activity and the exploration of new pharmacological targets, contributing to the effectiveness of the venom in prey subjugation. wikipedia.orgmdpi.com

While general mechanisms of 3FTx gene duplication and diversification are well-established, specific detailed research findings solely focused on the duplication and diversification events leading specifically to this compound are often presented within broader studies of 3FTx evolution in Dendroaspis. These studies highlight the general principles of gene duplication and subsequent sequence variation driving the evolution of this toxin family. csic.esresearchgate.net

Phylogenomic Analysis of this compound within Dendroaspis Species

Phylogenomic analysis of Dendroaspis species has provided insights into the evolutionary relationships within this genus and the context of their venom composition, including the presence and diversity of 3FTxs like this compound. csic.esresearchgate.netscilit.commdpi.comresearchgate.netlstmed.ac.uk Studies utilizing transcriptomic and proteomic approaches have characterized the venom profiles of different Dendroaspis species, revealing that 3FTxs are a major component, although the relative abundance and specific types of toxins can vary between species. csic.esresearchgate.netlstmed.ac.uk

Phylogenetic analyses of 3FTx sequences from Dendroaspis species show clustering of toxins based on their functional types, such as neurotoxins or toxins targeting specific ion channels. researchgate.net this compound, as an L-type calcium channel blocker, would typically cluster with other toxins exhibiting similar pharmacological activity. nih.govwikipedia.orgresearchgate.net These phylogenetic trees help to trace the evolutionary history of specific 3FTx lineages within the Dendroaspis genus, suggesting that functional diversification has occurred alongside species divergence. researchgate.net

Comparative analyses of venom composition across Dendroaspis species in a phylogenetic context can reveal patterns of toxin gain, loss, and diversification. csic.eslstmed.ac.uk For instance, while some Dendroaspis species express 3FTx-predominant venoms, others, like Dendroaspis polylepis, have venoms dominated by other toxin families like dendrotoxins, although still containing significant amounts of 3FTxs. researchgate.netlstmed.ac.uk These variations in venom composition are likely influenced by factors such as dietary adaptations and the ongoing predator-prey arms race, shaping the evolutionary trajectories of toxin genes within each species. wikipedia.orglstmed.ac.uk

Data from phylogenomic studies often involve complex phylogenetic trees and detailed sequence comparisons. A simplified representation of the types of 3FTxs found in Dendroaspis and their general targets, relevant to the evolutionary context of this compound, can be illustrative.

| Toxin Type (within 3FTx family) | Primary Molecular Target(s) | Example (if specified in sources) |

| Angusticeps-type toxins | L-type Calcium Channels (Cav1) nih.govwikipedia.orgsnakevenomdb.org | This compound, Calciseptine nih.govwikipedia.org |

| α-neurotoxins | Nicotinic Acetylcholine (B1216132) Receptors (nAChRs) researchgate.netresearchgate.netwikipedia.orgmdpi.com | |

| Muscarinic toxins | Muscarinic Acetylcholine Receptors researchgate.net | |

| Aminergic toxins | Adrenergic and Dopaminergic Receptors researchgate.net | |

| Fasciculins | Acetylcholinesterase mdpi.com | |

| Cytotoxins | Cell Membranes researchgate.netresearchgate.netsnakevenomdb.org |

This table summarizes the functional diversity that has evolved within the 3FTx family in Dendroaspis and other elapids, highlighting the specific niche occupied by this compound as an L-type calcium channel blocker resulting from these evolutionary processes. nih.govwikipedia.orgsnakevenomdb.org

Advanced Analytical Approaches for Toxin Fs2 Research

High-Resolution NMR Techniques for Toxin FS2 Structural Characterization

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional solution structure of proteins and peptides, including toxins like FS2. This method provides detailed information about the spatial arrangement of atoms, allowing for the elucidation of the molecule's conformation and dynamics in a native-like environment.

The three-dimensional solution structure of this compound, a 60-residue polypeptide, was determined using NMR spectroscopy nih.gov. This study employed 600 NOE constraints and 55 dihedral angle constraints to generate a set of 20 structures from distance-geometry calculations nih.gov. These structures were further refined using molecular dynamics calculations with a combined simulated annealing-restrained MD protocol nih.gov. The resulting 20 conformers represented the solution structure, exhibiting an average root mean square deviation (rmsd) of 1.2 Å for their backbone atoms relative to the average structure nih.gov.

The NMR-derived structure of this compound has also served as a model for studying homologous toxins, such as calciseptine (B588987), another L-type calcium channel blocker from black mamba venom that differs from FS2 by only three residues wikipedia.org.

Mass Spectrometry-Based Proteomics for this compound Identification and Quantification in Venom

Mass spectrometry (MS) is a highly sensitive and selective analytical technique widely used for the identification and quantification of compounds, including toxins in complex biological samples like snake venom nih.govmdpi.com. MS-based proteomics approaches are essential for characterizing the diverse protein and peptide composition of venoms, identifying specific toxins like FS2, and determining their relative abundance.

Advanced liquid chromatography–tandem mass spectrometry (LC-MS/MS) applications are crucial for the highly sensitive and selective detection of toxins nih.gov. LC-MS allows for the separation of venom components before their detection and analysis by mass spectrometry, providing accurate mass measurements and fragmentation patterns that aid in toxin identification mdpi.comlstmed.ac.uk. High-resolution MS and tandem mass spectrometry have significantly improved sensitivity, enabling the detection of toxins at very low levels nih.gov.

In the context of venom analysis, MS-based proteomics can involve intact toxin analysis or bottom-up proteomics approaches where proteins are digested into peptides before MS analysis mdpi.comlstmed.ac.uk. Studies on snake venom proteomes utilize methods like RP-HPLC coupled with ESI-LC-MS/MS for protein identification and quantification frontiersin.org. Protein quantification can be performed using MS1-based spectral intensity or MS2-based spectral counting frontiersin.org.

While specific quantitative data for this compound abundance in black mamba venom using MS-based proteomics was not detailed in the provided snippets, the general application of these techniques to characterize snake venom proteomes, identify toxin families like three-finger toxins (3FTx) which include FS2, and estimate their relative abundance is well-established frontiersin.orgmdpi.com. For instance, 3FTx are significant components in the venoms of elapids, the family to which black mambas belong, and their abundance can be quantified using these methods frontiersin.orgmdpi.com.

Chromatographic Methods for Analytical Separation and Purity Assessment of this compound

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of toxins from complex biological sources like snake venom. These methods exploit differences in the physical and chemical properties of molecules, such as size, charge, hydrophobicity, and binding affinity, to achieve separation.

Various chromatographic methods are applied in toxin research, including thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and gas chromatography (GC) nih.gov. For the purification of polypeptide toxins from snake venom, liquid chromatography methods are particularly relevant.

The purification of calciseptine, a homologue of this compound from black mamba venom, was achieved using a three-step method involving gel filtration, ion exchange chromatography (TSK SP 5PW), and reverse-phase chromatography (RP18) wikipedia.org. Reverse-phase high performance liquid chromatography (RP-HPLC) is a commonly used technique for the final purification of peptides, capable of achieving high purity levels nih.govpsu.edu. For example, RP-HPLC has been used to purify recombinant peptides with high recovery and purity exceeding 98% nih.gov.

Chromatography also plays a vital role in the initial processing of crude venom. Preliminary decomplexation of crude venom by chromatography can lead to increased protein identification in downstream analyses like mass spectrometry frontiersin.org. Two-step liquid chromatography purification, such as size exclusion chromatography, is also employed for purifying venom toxins nih.gov. Ion exchange chromatography, like anion exchange chromatography, has been successfully used as a single-step method for purifying certain toxins researchgate.net.

These chromatographic approaches are essential for isolating this compound from black mamba venom, removing impurities, and obtaining a highly pure preparation required for detailed structural, functional, and interaction studies.

Computational Biology and Molecular Modeling for this compound-Receptor Docking and Dynamics

Computational biology and molecular modeling techniques, including molecular docking and molecular dynamics simulations, are valuable tools for investigating the interactions between toxins and their biological targets, such as ion channels. These methods provide insights into binding modes, interaction forces, and the dynamic behavior of toxin-receptor complexes.

Molecular docking is a computational procedure used to predict the binding poses and affinities of a ligand (e.g., this compound) to a receptor (e.g., L-type calcium channel) nih.govresearchgate.netunionbio.com. It aims to produce docked complexes representing the likely binding configurations nih.gov. Various algorithmic search strategies and scoring functions are employed to predict binding modes and estimate binding affinity nih.gov. While rigid docking treats both molecules as rigid bodies, more advanced methods incorporate flexibility of the ligand and/or the receptor binding site to achieve more accurate predictions nih.gov.

Molecular dynamics (MD) simulations extend docking studies by simulating the time-dependent behavior of the toxin-receptor complex, providing information about conformational changes, stability, and the dynamics of interactions nih.govnih.gov. MD simulations can refine docked poses and explore the flexibility of the binding interface nih.govnih.gov.

For this compound, which blocks L-type calcium channels, computational modeling can be used to study its interaction with the channel protein. A model based on predicted interactions suggests that specific amino acid residues of FS2, such as MWPY at positions 45-48, may be involved in binding to calcium channels wikipedia.org. This model is based on the resemblance of these interactions to the hydrophobic and hydrogen bonding properties of known calcium channel blockers like nifedipine (B1678770) wikipedia.org.

Computational methods are particularly useful when experimental complex structures are unavailable, allowing for the construction of models of receptor-ligand complexes nih.gov. Accurate model structures are crucial for predicting binding modes and identifying potential residues involved in binding and selectivity nih.gov. Tools like AUTODOCK, ZDOCK, and HADDOCK are used for protein-ligand and protein-protein docking simulations nih.govamegroups.org.

Computational approaches, when combined with experimental data, provide a powerful means to understand the molecular basis of this compound's interaction with L-type calcium channels, guiding further experimental investigations and potentially aiding in the design of channel-specific modulators.

Biophysical Methods for Investigating this compound-Membrane Interactions

Biophysical methods are employed to study the interactions of proteins and peptides with biological membranes, which is particularly relevant for toxins that target membrane-bound receptors like ion channels. These techniques provide insights into how toxins associate with, insert into, or traverse lipid bilayers, and how these interactions influence their function.

While this compound's primary interaction is with the L-type calcium channel protein embedded within the cell membrane, understanding its interaction with the lipid bilayer itself can be important. Membrane lipids can influence the structure and function of transmembrane proteins and provide a specific microenvironment for toxin binding frontiersin.org. Interactions between peripheral membrane proteins and membranes can involve electrostatic interactions, hydrophobic interactions, and specific lipid binding osti.gov.

Biophysical techniques used to probe protein-membrane interactions include fluorescence microscopy, super-resolution microscopy, and neutron scattering, which can even be applied in the context of whole cells osti.gov. Model membranes, such as lipid vesicles, are widely used to study these interactions in a controlled environment osti.gov. Techniques like surface plasmon resonance, isothermal titration calorimetry, and various spectroscopic methods (e.g., fluorescence spectroscopy, circular dichroism) can provide quantitative and structural information about toxin-membrane binding and insertion.

Some toxins, particularly pore-forming toxins, directly interact with and disrupt membrane integrity osti.gov. While this compound is a channel blocker rather than a pore former, its interaction with the membrane surface near the channel mouth or potential transient interactions with the lipid bilayer during the binding process could be investigated using biophysical methods. Studies on other toxins, such as Equinatoxin II, a pore-forming toxin, have revealed multi-step membrane binding processes involving interactions with specific lipids and insertion of helical regions osti.gov.

Toxin Fs2 As a Research Tool in Ion Channel Biology and Neuropharmacology

Elucidating L-Type Calcium Channel Physiology and Pharmacology Using Toxin FS2

This compound is recognized as a specific blocker of voltage-dependent L-type calcium channels (Caᵥ1/CACNA1). semanticscholar.orgmybiosource.comnih.govnih.gov This specificity allows researchers to isolate and study the activity of L-type calcium channels in various cell types without significant interference from other voltage-gated calcium channel subtypes, such as N-type or T-type channels. semanticscholar.org

Research comparing the biological activities of synthetic FS2 to calciseptine (B588987), a homologous toxin from the same venom, and nitrendipine (B1678957), a known 1,4-dihydropyridine (B1200194) blocker, has provided insights into its mechanism. FS2, similar to calciseptine, competitively inhibits the binding of [³H]nitrendipine to rat brain synaptosomal membranes. nih.gov The dissociation constant (Kd) for FS2 binding was determined to be 210 nM, comparable to the 290 nM Kd value for calciseptine. nih.gov This suggests that FS2 shares a binding site on L-type calcium channels with 1,4-dihydropyridines. nih.gov

Furthermore, studies using A7r5 cells pretreated with FS2 demonstrated a dose-dependent reduction in the increase of cytosolic free Ca²⁺ concentration induced by Bay K8644, an L-type calcium channel agonist. nih.gov The half-inhibitory concentration (IC₅₀) for FS2 was found to be 2.3 x 10⁻⁸ M, which is similar to the IC₅₀ value of 4.4 x 10⁻⁸ M for nitrendipine in this assay. nih.gov These findings underscore FS2's activity as a potent L-type calcium channel blocker.

In isolated rat aorta preparations precontracted by KCl, both synthetic calciseptine and FS2 exhibited dose-dependent relaxation. semanticscholar.org FS2 showed an ED₅₀ value of 44.5 ± 2.9 nM, while calciseptine had an ED₅₀ value of 62.5 ± 9.2 nM, and nifedipine (B1678770) had an ED₅₀ value of 79.4 ± 19.1 nM. semanticscholar.org This indicates that FS2 is slightly more potent than calciseptine and nifedipine in causing relaxation in this specific preparation. semanticscholar.org

These detailed pharmacological characterizations using FS2 contribute to a deeper understanding of the binding sites and functional properties of L-type calcium channels and their interaction with different classes of blockers.

Table 1: Comparison of L-Type Calcium Channel Blocking Potency

| Compound | Preparation | Assay Type | IC₅₀ or ED₅₀ Value | Reference |

| FS2 | A7r5 cells | Inhibition of Bay K8644-induced Ca²⁺ influx | 2.3 x 10⁻⁸ M | nih.gov |

| Calciseptine | A7r5 cells | Inhibition of Bay K8644-induced Ca²⁺ influx | 2.7 x 10⁻⁸ M | nih.gov |

| Nitrendipine | A7r5 cells | Inhibition of Bay K8644-induced Ca²⁺ influx | 4.4 x 10⁻⁸ M | nih.gov |

| FS2 | Isolated rat aorta (KCl) | Relaxation (ED₅₀) | 44.5 ± 2.9 nM | semanticscholar.org |

| Calciseptine | Isolated rat aorta (KCl) | Relaxation (ED₅₀) | 62.5 ± 9.2 nM | semanticscholar.org |

| Nifedipine | Isolated rat aorta (KCl) | Relaxation (ED₅₀) | 79.4 ± 19.1 nM | semanticscholar.org |

This compound as a Molecular Probe for Studying Calcium Channel Conformational Changes

The availability of the three-dimensional structure of this compound has been instrumental in its use as a molecular probe. The structure of FS2, a 60-residue polypeptide, was determined using Nuclear Magnetic Resonance (NMR) spectroscopy and restrained molecular dynamics. wikipedia.orguni.lunih.gov This structure (PDB: 1TFS) serves as a model for its homologue, calciseptine, due to their minor sequential differences. semanticscholar.orgr-project.org

Research has focused on identifying the specific region of FS2 responsible for binding to L-type calcium channels. Based on the presence of proline residues flanking potential protein-protein interaction sites, a functional site between residues 43 and 46 in both calciseptine and FS2 was predicted. A synthetic eight-residue peptide corresponding to this predicted site, named L-calchin, was synthesized and tested. This peptide demonstrated L-type calcium channel blocking properties in isolated rat heart preparations and whole-cell patch-clamped rabbit ventricular myocytes, although with lower potency than the parent toxins. This finding strongly supports the identification of this region as important for binding to L-type calcium channels and highlights how structural information from toxins like FS2 can guide the design of smaller probes to study specific interaction sites and conformational states of ion channels.

Contribution of this compound Research to Understanding Excitable Cell Function

The study of this compound and its specific blockade of L-type calcium channels has significantly contributed to understanding the role of these channels in excitable cells. L-type calcium channels are crucial for various physiological processes in excitable tissues, including neurons, cardiac muscle cells, and smooth muscle cells. semanticscholar.org They play a key role in coupling excitation to contraction in muscle cells and in generating electrical signals in neurons. semanticscholar.org

By specifically blocking L-type calcium channels, FS2 allows researchers to investigate the downstream consequences of inhibiting these channels. For example, its ability to relax precontracted smooth muscle in blood vessels demonstrates the involvement of L-type calcium channels in maintaining vascular tone. semanticscholar.org Similarly, its effects on cardiac preparations highlight the importance of these channels in regulating heart function. semanticscholar.org

The use of FS2 as a pharmacological tool has helped to differentiate the roles of L-type channels from other calcium channel subtypes in various physiological contexts. This is particularly valuable in complex systems where multiple types of ion channels are expressed. The detailed studies on FS2's binding site and mechanism of action also provide insights into how toxins and potentially therapeutic agents interact with calcium channels at a molecular level, furthering the understanding of channel gating and modulation.

Development of Recombinant this compound for Research Applications

The limited availability of natural toxins from venom sources can be a constraint for research. To address this, recombinant versions of toxins like FS2 have been developed. Recombinant this compound from Dendroaspis polylepis polylepis is available for research use.

Recombinant protein technology allows for the production of larger quantities of this compound under controlled conditions. This ensures a consistent supply and reduces the variability that can sometimes be associated with toxins purified directly from natural sources. Recombinant FS2 is typically produced in expression systems such as E. coli, yeast, baculovirus, or mammalian cells. The availability of recombinant FS2 facilitates a wider range of research applications, including detailed structural studies, high-throughput screening for channel modulators, and the development of modified toxin variants with altered properties. The ability to produce recombinant toxins also opens avenues for protein engineering to create probes with enhanced specificity or modified function, further expanding their utility in ion channel research.

Future Directions in Toxin Fs2 Research

Exploration of Unidentified Physiological Roles of Toxin FS2

While the potent effect of this compound on L-type calcium channels is well-documented, the full spectrum of its physiological activities may extend beyond this primary target. L-type calcium channels are involved in diverse physiological processes, including muscle contraction, hormone secretion, and neuronal excitability. semanticscholar.org Future research could employ broader screening approaches to identify potential interactions with other ion channels, receptors, or enzymes that may contribute to subtle or as-yet-unknown physiological effects of FS2. Given the complexity of biological systems and the multi-functional nature observed in some other toxins, investigating the impact of FS2 in various cellular and tissue contexts beyond those already studied (e.g., cardiac and smooth muscle) could reveal novel roles. kingsnake.comnih.govsemanticscholar.org Techniques such as high-throughput functional assays and phenotypic screening in different cell lines or model organisms could be instrumental in uncovering these unidentified physiological roles.

Investigating Novel Binding Partners or Off-Target Interactions of this compound

The specificity of this compound for L-type calcium channels is a key aspect of its known pharmacology. kingsnake.comacs.orgnih.govmybiosource.com However, like many bioactive molecules, the possibility of off-target interactions exists, particularly at higher concentrations or in different physiological environments. Future research should focus on systematically identifying any novel proteins or molecules that this compound might interact with, beyond its established binding site on L-type calcium channels. nih.govescholarship.orgcore.ac.uknih.govpelagobio.com Methods such as pull-down assays coupled with mass spectrometry, chemical proteomics, or advanced biosensing techniques could be employed to identify potential off-target binding partners in complex biological matrices. Understanding these interactions is crucial for a complete picture of FS2's activity profile and for assessing its potential as a precise pharmacological tool or therapeutic lead. Investigating the functional consequences of any identified off-target binding would also be a critical next step.

Rational Design of this compound Analogs for Enhanced Selectivity or Modified Activity

The known structure of this compound and its specific interaction with L-type calcium channels provide a strong foundation for the rational design of analog molecules. wikipedia.orgrcsb.org Future research can leverage structural information and understanding of the toxin-channel interaction interface to design modified peptides or peptidomimetics with enhanced selectivity for specific L-type calcium channel subtypes or with altered activity profiles (e.g., partial agonists or allosteric modulators). acs.orgnih.govresearchgate.netbiorxiv.orgnih.gov Techniques such as site-directed mutagenesis of the FS2 peptide, peptide synthesis of truncated or modified sequences, and in silico modeling can be used to predict and generate novel analogs. acs.orgnih.govresearchgate.netbiorxiv.org Subsequent functional testing in systems expressing different calcium channel subtypes would be necessary to evaluate the selectivity and modified activity of these designed analogs. This research direction holds significant potential for developing highly specific probes for studying calcium channel function or for creating novel therapeutic candidates with tailored pharmacological properties.

Integration of Multi-Omics Data for a Systems-Level Understanding of this compound

To gain a comprehensive understanding of the impact of this compound on biological systems, future research should integrate data from various "omics" disciplines. diamond.ac.ukacs.orgnih.govresearchgate.netuic.edu Multi-omics approaches, combining genomics, transcriptomics, proteomics, and metabolomics, can provide a systems-level view of the cellular and physiological responses to FS2 exposure. nih.govuic.edu For example, transcriptomic and proteomic analyses could reveal changes in gene and protein expression profiles in target cells or tissues upon exposure to FS2, indicating affected pathways beyond direct ion channel blockade. acs.org Metabolomics could identify alterations in metabolic pathways influenced by changes in calcium signaling. acs.org Integrating these diverse datasets through bioinformatics and computational modeling can help to elucidate the complex network of interactions and downstream effects mediated by this compound, providing insights that are not possible from studying individual components in isolation. nih.gov

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for studying Toxin FS2’s mechanism of action?

- Answer: Prioritize dose-response studies with controls for confounding variables (e.g., solvent effects, environmental conditions). Use in vitro assays (e.g., cell viability assays) to establish baseline toxicity, followed by in vivo models to assess systemic effects. Include replicates (n ≥ 3) and validate results using orthogonal methods (e.g., LC-MS for toxin quantification, immunohistochemistry for tissue damage). Statistical power analysis should precede experiments to ensure sample size adequacy .

Q. How can researchers validate analytical methods for quantifying this compound in complex matrices (e.g., biological fluids)?

- Answer: Follow ISO 17025 guidelines for method validation. Key parameters include:

- Linearity: R² ≥ 0.99 across the expected concentration range.

- Recovery rates: 80–120% for spiked samples.

- Limit of detection (LOD): Defined as 3× baseline noise.

- Reproducibility: ≤15% CV for intra- and inter-day assays.